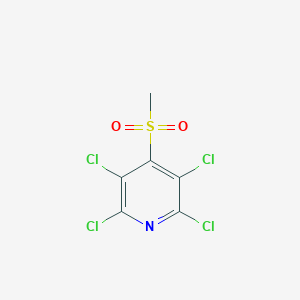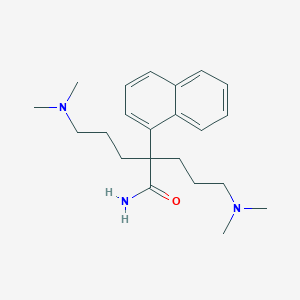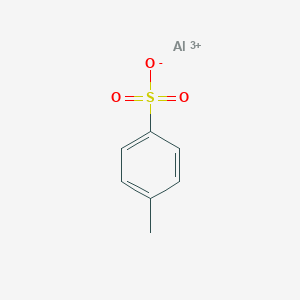![molecular formula C13H15ClN2O4 B080687 Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate CAS No. 13631-88-4](/img/structure/B80687.png)
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate, also known as CPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. CPPD is a member of the hydrazine class of compounds and is known for its ability to form stable complexes with transition metal ions, making it a valuable tool in the field of coordination chemistry. In
科学研究应用
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has a wide range of scientific research applications, including its use as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a tool for studying metal ion binding and transport. Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has been used to investigate the coordination chemistry of a variety of metal ions, including copper, nickel, and cobalt. It has also been used as a reagent in the synthesis of a variety of organic compounds, including pyrazoles and pyridazines.
作用机制
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is known to bind to transition metal ions through the formation of stable complexes. The mechanism of action of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate involves the formation of a hydrazone ligand, which can coordinate with metal ions through its nitrogen atoms. The resulting complexes are stable and can be used to study the properties and behavior of metal ions in solution.
生化和生理效应
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential for use in biological systems.
实验室实验的优点和局限性
One of the main advantages of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is its ability to form stable complexes with transition metal ions. This makes it a valuable tool for studying the coordination chemistry of these ions and their behavior in solution. However, Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is relatively insoluble in water, which can limit its use in certain applications.
未来方向
There are many potential future directions for research involving Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate. One area of interest is the development of new ligands based on Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate that can be used to study the coordination chemistry of other metal ions. Another area of interest is the use of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate as a tool for studying metal ion transport in biological systems. Finally, there is potential for the development of new synthetic methods for Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate and related compounds that could expand their use in scientific research.
合成方法
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate can be synthesized through a two-step process involving the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of diethyl malonate. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
属性
CAS 编号 |
13631-88-4 |
|---|---|
产品名称 |
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate |
分子式 |
C13H15ClN2O4 |
分子量 |
298.72 g/mol |
IUPAC 名称 |
diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-8-6-5-7-9(10)14/h5-8,15H,3-4H2,1-2H3 |
InChI 键 |
QYHQVKFERZNLRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
同义词 |
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



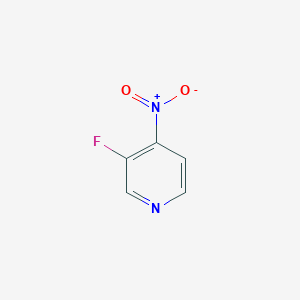
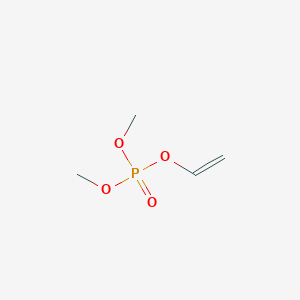
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)


![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

